N-(4-methoxyphenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide
Description
The compound N-(4-methoxyphenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide is a thiazole-based acetamide derivative featuring a 4-methoxyphenyl group and a propylamino-linked oxoethyl side chain. The 4-methoxyphenyl moiety may enhance solubility and metabolic stability, while the thioacetamide linkage and propylamino group likely influence target binding and bioactivity .
Properties
IUPAC Name |
2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-3-8-18-15(21)9-13-10-24-17(20-13)25-11-16(22)19-12-4-6-14(23-2)7-5-12/h4-7,10H,3,8-9,11H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQBWSBMLZEIGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of the methoxyphenyl group enhances its lipophilicity and may contribute to its biological effectiveness.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 479.6 g/mol |
| XLogP3-AA | 3.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 9 |
Antitumor Activity
Research has shown that derivatives of thiazole exhibit significant antitumor activity. A related compound within the same class demonstrated potent in vitro activity against various cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The lead compound from this series exhibited:
- Mechanism of Action : Induction of apoptosis and autophagy in cancer cells.
- In Vivo Efficacy : Significant reduction in tumor growth in xenograft models, indicating strong potential for therapeutic applications .
Antimicrobial Activity
The thiazole ring is also associated with antimicrobial properties. Studies have indicated that compounds containing thiazole can effectively inhibit bacterial growth. For instance, certain thiazole derivatives showed comparable antibacterial activity against standard strains, suggesting that modifications to the thiazole structure can enhance bioactivity .
Case Studies
- Anticancer Study : A study focusing on thiazole derivatives reported that specific modifications led to improved potency against resistant cancer cell lines. The structure-activity relationship (SAR) analysis revealed that electron-donating groups significantly enhanced cytotoxicity .
- Antimicrobial Study : Another investigation highlighted the efficacy of thiazole-integrated compounds against Xanthomonas species, with median effective concentrations (EC50) lower than those of established antibiotics .
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how structural variations influence biological activity. In the case of this compound, the following points are significant:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The following table compares the target compound with structurally related analogs from the evidence:
Key Observations:
- Core Heterocycle: The target compound’s thiazole core is shared with compounds in and , whereas ’s analogs use quinazolinone or 1,3,4-oxadiazole cores, which alter rigidity and binding interactions .
- Substituent Effects: The 4-methoxyphenyl group (target and ) may improve solubility compared to halogenated (e.g., 4-chlorophenyl in ) or nitro-substituted () derivatives.
- Melting Points : Thiazole derivatives with bulkier substituents (e.g., ’s compound 9) exhibit higher melting points (>180°C), likely due to enhanced crystallinity .
Antitumor Activity:
- : The quinazolinone-based analog (compound 9) showed moderate antitumor activity (MGI% = 10%), outperforming sulfamoylphenyl derivatives (MGI% = 7%) . This suggests that electron-donating groups (e.g., methoxy) enhance activity compared to electron-withdrawing substituents.
- Thiazole vs. Quinazolinone: The absence of quinazolinone in the target compound may reduce antitumor efficacy but improve metabolic stability.
Enzyme Inhibition:
- : Piperazine-containing thiazoles (e.g., compound 13) were designed as matrix metalloproteinase (MMP) inhibitors, critical in inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
